Mass Shift Advantage for Spectral Separation
Phenanthrene-[U-13C] exhibits a molecular ion mass shift of M+14 (192.13 Da) relative to unlabeled phenanthrene (178.23 Da), compared with M+10 for phenanthrene-d₁₀ (188.29 Da) and M+6 for phenanthrene-¹³C₆ (184.19 Da) [1]. The larger mass separation reduces the probability of isotopic cross-talk and spectral overlap in complex environmental or biological matrices, particularly when multiple PAH congeners are co-eluting [2].
vs M+10 (d₁₀), M+6 (¹³C₆)
| Evidence Dimension | Mass shift vs. unlabeled phenanthrene (monoisotopic) |
|---|---|
| Target Compound Data | M+14 (192.13 Da) |
| Comparator Or Baseline | Phenanthrene-d₁₀: M+10 (188.29 Da); Phenanthrene-¹³C₆: M+6 (184.19 Da) |
| Quantified Difference | 4–8 additional mass units of separation |
| Conditions | Theoretical calculation based on molecular formula; applicable to all mass spectrometric detection modes (GC-MS, LC-MS/MS) |
Why This Matters
Greater mass separation minimizes spectral interference, improving signal-to-noise ratio and quantification limits in multi-analyte PAH panels.
- [1] Sigma-Aldrich Co. LLC. Product Information: Phenanthrene-¹³C₁₄ (M.W. 192.13), Phenanthrene-d₁₀ (M.W. 188.29). View Source
- [2] Itoh, N., et al. (2007). Evaluation of Behavioral Differences between Native Polycyclic Aromatic Hydrocarbons and ¹³C-Labeled Internal Standards during Clean-up Steps of Analysis. Analytical Sciences, 23(10), 1245–1248. View Source
